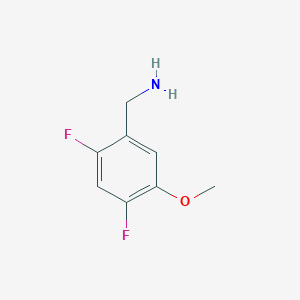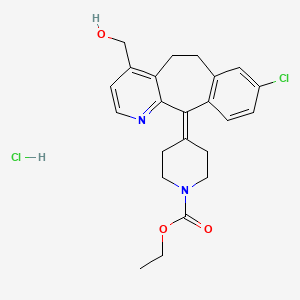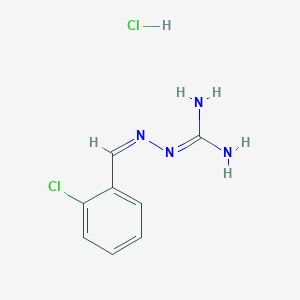
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene is an organic compound with the molecular formula C11H15BrO3S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a dimethoxyethylsulfanyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzene, which is then brominated to introduce the bromine atom at the 1-position.
Introduction of the Dimethoxyethylsulfanyl Group: The brominated intermediate is then reacted with 2,2-dimethoxyethylthiol in the presence of a base to introduce the dimethoxyethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large reactors.
Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the sulfanyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 1-alkyl-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated compounds or reduced sulfanyl groups.
Scientific Research Applications
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.
Pathways Involved: It may influence biochemical pathways related to its functional groups, such as sulfanyl and methoxy groups.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(2,2-dimethoxyethylsulfanyl)benzene
- 1-Bromo-2,5-dimethoxy-4-methylbenzene
- 1-Bromo-4-(trifluoromethyl)sulfonylbenzene
Uniqueness
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H15BrO3S |
|---|---|
Molecular Weight |
307.21 g/mol |
IUPAC Name |
1-bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15BrO3S/c1-13-8-4-5-9(12)10(6-8)16-7-11(14-2)15-3/h4-6,11H,7H2,1-3H3 |
InChI Key |
BTNLPXLYBWIAQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)SCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


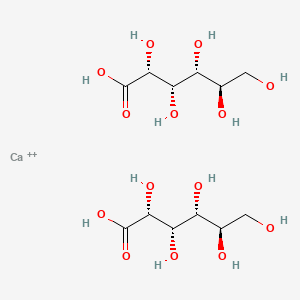
![Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate](/img/structure/B13840834.png)
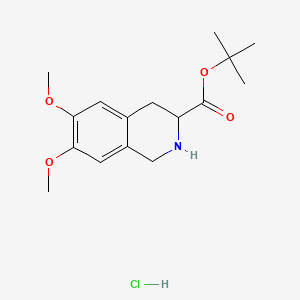
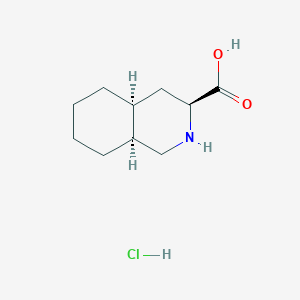
![Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13840840.png)
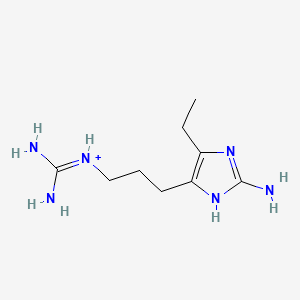
![4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one](/img/structure/B13840849.png)
![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
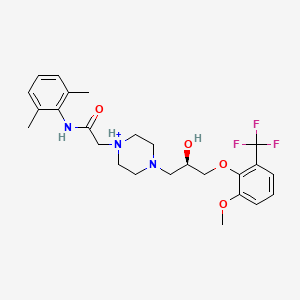
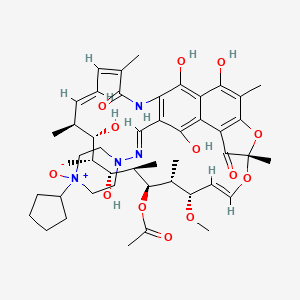
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13840885.png)
